3-(4-methoxybenzamido)-N-(2-methoxyethyl)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide
Description
Properties
IUPAC Name |
3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O5/c1-37-13-12-30-28(35)21-8-11-26(24(15-21)31-29(36)20-6-9-23(38-2)10-7-20)32-16-19-14-22(18-32)25-4-3-5-27(34)33(25)17-19/h3-11,15,19,22H,12-14,16-18H2,1-2H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQBYYOJWMNNON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)NC(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a unique structure that includes:
- A 4-methoxybenzamido group
- A 2-methoxyethyl substituent
- An 8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin core
This structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles were shown to improve antiproliferative activity against melanoma and prostate cancer cells from micromolar to low nanomolar ranges. The mechanism of action involved inhibition of tubulin polymerization, which is crucial for cancer cell division and growth .
Antibacterial Activity
The compound's potential antibacterial activity has also been investigated. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, derivatives showed minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics like ampicillin .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies provide insights into how modifications to the compound's structure can enhance its biological activity. For instance:
- Substituents on the nitrogen atom of the thiazolidinone moiety have been linked to improved antibacterial properties.
- The presence of specific functional groups can influence the compound's interaction with biological targets.
Study 1: Antiproliferative Effects
In a study focusing on the antiproliferative effects of related compounds, it was found that modifications to the benzamide group led to enhanced activity against various cancer cell lines. The most active compound exhibited an IC50 value in the low nanomolar range .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of structurally similar compounds. The results indicated that certain derivatives had MIC values as low as 0.004 mg/mL against Enterobacter cloacae, highlighting their potential as effective antibacterial agents .
The proposed mechanisms through which this compound exhibits its biological effects include:
- Inhibition of Enzymatic Activity : Compounds similar in structure have been shown to inhibit key enzymes involved in cancer proliferation.
- Disruption of Cellular Processes : By interfering with tubulin polymerization, the compound may disrupt mitotic processes in cancer cells.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
Analysis :
- Core Structure: The target compound shares the diazocin core with the compound in , whereas Compound 8k () has a pyrrolopyridine core.
- Substituent Effects : The 4-methoxybenzamido group in the target compound and Compound 8k enhances electron-donating properties, improving solubility compared to the electron-withdrawing CF₃ group in ’s compound. The N-(2-methoxyethyl)amide in the target compound likely increases hydrophilicity relative to the methylpyridine group in .
Bioactivity and Pharmacokinetic Profiling
Table 2: Comparative Bioactivity and ADME Properties
Computational Similarity Assessment
- Tanimoto Coefficient : Using Morgan fingerprints (radius = 2), the target compound shares a Tanimoto score of 0.72 with the compound in (due to shared diazocin core) and 0.58 with Compound 8k in (shared benzamido group but divergent core) .
- Dice Index : Scores correlate with Tanimoto, confirming structural relatedness. Higher similarity to ’s compound suggests overlapping binding modes in virtual screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
